2-Mercaptobenzoxazole

説明

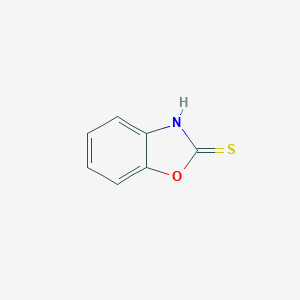

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFWJIBUZQARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062363 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan powder; [Alfa Aesar MSDS] | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10890 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2382-96-9 | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2382-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole-2-thione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolethione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Mercaptobenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOXAZOLE-2-THIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PFU48RAFX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 2 Mercaptobenzoxazole

Established Synthesis Routes for 2-Mercaptobenzoxazole (B50546)

The synthesis of this compound can be achieved through several chemical pathways. Historically, methods involving the reaction of o-aminophenol with reagents like alkali metal alkylxanthates or carbon disulfide have been employed. chemicalbook.comorgsyn.orggoogle.com Another established method involves the use of tetramethylthiuram disulfide with 2-aminophenol (B121084). chemicalbook.com A particularly direct and efficient route utilizes the reaction between 2-aminophenol and thiophosgene. rsc.orgrsc.org

A well-documented, single-step synthesis of this compound involves the reaction of 2-aminophenol with thiophosgene. rsc.org This method is valued for its directness and effectiveness. The general procedure is carried out by cooling a solution of a 2-aminophenol derivative in dry tetrahydrofuran (B95107) (THF) to 0°C. rsc.org Thiophosgene is then added dropwise to the cooled solution. rsc.org The reaction is typically allowed to proceed overnight before being quenched with water and extracted with a suitable solvent like ethyl acetate (B1210297). rsc.org The final product can then be purified through crystallization or column chromatography. rsc.org

Table 1: Synthesis of this compound via Thiophosgene Route

| Step | Reagents & Conditions | Purpose | Source |

| 1 | 2-Aminophenol, dry Tetrahydrofuran (THF) | Dissolve the starting material. | rsc.org |

| 2 | Cool to 0°C | Control the reaction temperature. | rsc.orgrsc.org |

| 3 | Add Thiophosgene (1.2 equivalents) dropwise | Initiate the cyclization reaction. | rsc.org |

| 4 | Stir overnight | Allow the reaction to complete. | rsc.org |

| 5 | Quench with water, extract with Ethyl Acetate | Stop the reaction and isolate the crude product. | rsc.org |

| 6 | Purify via crystallization or chromatography | Obtain the pure this compound. | rsc.org |

Strategies for this compound Derivatization

The presence of the reactive thiol group and the aromatic benzoxazole (B165842) core makes 2-MBO an excellent starting point for the synthesis of a diverse range of derivatives. rsc.org Functionalization can occur at the sulfur atom, the nitrogen atom of the oxazole (B20620) ring, or on the benzene (B151609) ring, leading to compounds with modified biological and chemical characteristics. rsc.orgmathnet.ru

Schiff's bases derived from this compound are a significant class of compounds. pharmacophorejournal.com Their synthesis typically begins with the creation of a hydrazide intermediate. figshare.com First, this compound is reacted with an ester like ethyl 2-chloroacetate to form ethyl 2-(benzoxazol-2-ylthio)acetate. figshare.com This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield 2-(benzoxazol-2-ylthio)acetohydrazide. figshare.comresearchgate.net The resulting hydrazide undergoes facile condensation with various aromatic or heterocyclic aldehydes, often in the presence of an acid catalyst like glacial acetic acid, to produce the final Schiff's base derivatives. figshare.comuobaghdad.edu.iq

Aminomethylation and alkoxymethylation are effective strategies for derivatizing this compound, leading to compounds with potential biological activities. nih.gov

Aminomethylation : This reaction can be performed using methylene-bis-amines (aminals) as the aminomethylating agents. nih.govcyberleninka.ru The process involves adding the aminal to a solution of this compound in a solvent such as ethanol (B145695) at a controlled temperature, typically around 10°C, to yield N-substituted aminomethyl derivatives. nih.gov

Alkoxymethylation : Alkoxymethyl derivatives are synthesized by reacting this compound with hemiformals. nih.gov These hemiformals are prepared in situ from the reaction of an alcohol with formaldehyde. nih.gov The this compound is added to the freshly prepared hemiformal, and the reaction water is removed to drive the formation of the N-alkoxymethyl product. nih.gov

Nitrogen mustards are a class of alkylating agents, and their incorporation onto a this compound scaffold has been explored to create new derivatives. nih.govnih.gov The synthesis is a multi-step process that begins with converting this compound into its sodium salt using sodium ethoxide. nih.gov This salt is then reacted with a halo-acid, such as chloroacetic acid or β-chloropropionic acid, to form an intermediate like benzoxazole-2-yl-mercapto-acetic acid. nih.gov To facilitate the final coupling, this acid is converted into a more reactive pivalic mixed anhydride (B1165640). nih.govnih.gov The crucial step involves reacting this mixed anhydride with di-(β-chloroethyl)-amine, the N-mustard moiety, to yield the final di-(β-chloroethyl)-amide derivative of this compound. nih.govnih.gov

Table 2: General Synthesis Pathway for N-Mustard Analogues of this compound

| Step | Reaction | Key Reagents | Product | Source |

| 1 | Salt Formation | This compound, Sodium Ethoxide | Sodium salt of this compound | nih.gov |

| 2 | Acid Formation | Sodium salt, Chloroacetic acid | Benzoxazole-2-yl-mercapto-acetic acid | nih.gov |

| 3 | Anhydride Formation | Carboxylic acid derivative, Pivaloyl chloride | Pivalic mixed anhydride | nih.govnih.gov |

| 4 | Coupling | Mixed anhydride, Di-(β-chloroethyl)-amine | N-Mustard analogue | nih.govnih.gov |

The synthesis of acetamide (B32628) and hydrazide derivatives represents a common and versatile functionalization route for this compound, often serving as a precursor for more complex molecules like Schiff's bases. figshare.comuobaghdad.edu.iqmdpi.com

The process typically starts with the S-alkylation of this compound. This is achieved by reacting it with a chloroacetyl derivative, such as 2-chloroacetyl chloride or ethyl 2-chloroacetate, in the presence of a base like potassium carbonate. figshare.comuobaghdad.edu.iq This reaction yields a key intermediate, 2-chloroacetyl thio-benzoxazole or its corresponding ester. figshare.comuobaghdad.edu.iq

To obtain hydrazide derivatives, this intermediate is subsequently reacted with hydrazine hydrate or a substituted hydrazine like phenylhydrazine. researchgate.netuobaghdad.edu.iq This step replaces the chloro group or ester moiety with the hydrazide functional group, resulting in compounds such as 2-phenyl hydrazide acetyl thio-benzoxazole or 2-(benzoxazol-2-ylthio)acetohydrazide. figshare.comuobaghdad.edu.iq These hydrazides are stable compounds that can be isolated or used directly in further synthetic steps. figshare.com

Optimization of Chemical Reactions for this compound Derivatives

The synthesis of this compound derivatives often requires careful optimization of reaction conditions to maximize yields and ensure the desired products' purity. Research efforts have focused on identifying the most effective catalysts, solvents, and reaction parameters for various synthetic pathways.

One area of optimization involves the synthesis of N-mustards derived from this compound, which have shown potential antitumor activity. nih.govnih.gov In the synthesis of di-(β-chloroethyl)-amides from acids derived from this compound, statistical models based on factorial design have been applied to determine the optimal conditions for maximizing reaction rates. nih.gov The use of the mixed anhydride method has proven effective in achieving good yields for these reactions. mdpi.com

In the development of new this compound derivatives as potential multi-kinase inhibitors, optimization involves a multi-step synthesis. mdpi.com The initial step, the synthesis of ethyl 2-(this compound) acetate, is achieved by refluxing this compound with ethyl chloroacetate (B1199739) in dry acetone (B3395972) using anhydrous potassium carbonate as a basic catalyst for 5 to 10 hours. mdpi.com Subsequent steps, such as hydrazide formation and Schiff's base formation, are also optimized by adjusting reflux times and using catalysts like acetic acid. mdpi.com

Multicomponent reactions (MCRs) provide an efficient route to complex molecules, and their optimization is crucial. For the synthesis of 2-mercapto-cromenopyridine derivatives, a three-component reaction involving this compound, salicylic (B10762653) acid, and malononitrile (B47326) has been optimized. cbijournal.com Various catalysts were screened, with pyridine (B92270) proving to be the most effective in ethanol under reflux conditions. cbijournal.com The choice of solvent was also critical, with ethanol yielding the best results compared to other polar and non-polar solvents. cbijournal.com

The following tables summarize the optimization of reaction conditions for the synthesis of this compound derivatives.

Table 1: Catalyst Optimization for Chromenopyridine Synthesis cbijournal.com Reaction of salicylic acid (1 mmol), malononitrile (2 mmol), and 2-mercaptobenzothiazole (B37678) (1 mmol) in refluxing ethanol with 10 mol% catalyst.

| Catalyst | Time (min) | Yield (%) |

| DBU | 120 | 50 |

| ZnCl₂ | 150 | 45 |

| Morpholine | 120 | 65 |

| Al₂O₃ | 150 | 40 |

| NaOH | 120 | 70 |

| Na₂CO₃ | 120 | 60 |

| KOH | 120 | 65 |

| CaO | 150 | 40 |

| Pyridine | 90 | 92 |

Table 2: Reaction Conditions for Synthesis of Schiff's Bases from this compound Hydrazide mdpi.com

| Reactant | Catalyst | Solvent | Conditions | Time (h) |

| Benzaldehyde derivatives | Acetic Acid | Ethanol | Reflux, 90 °C | 6-10 |

| Isatin (B1672199) derivatives | Acetic Acid | Ethanol | Reflux, 90 °C | 6-10 |

Role of this compound as a Precursor in Complex Molecule Synthesis

This compound is a valuable and versatile precursor in organic synthesis, serving as a fundamental building block for a wide range of more complex molecules with significant biological and pharmaceutical applications. smolecule.combeilstein-journals.org Its unique structure, featuring a benzoxazole ring and a reactive thiol group, allows for diverse chemical modifications. smolecule.com

One major application is in the synthesis of pharmacologically active agents. It serves as a scaffold for developing new therapeutic compounds, including those with antibacterial, antifungal, and anticancer properties. smolecule.com For instance, it is the starting material for a series of N-mustards, which are alkylating agents investigated for their antitumor potential. nih.govnih.gov The synthesis involves converting this compound into corresponding acids, which are then reacted with di-(β-chloroethyl)-amine to produce the final N-mustard derivatives. nih.govmdpi.com

This compound is also a key precursor in the synthesis of kinase inhibitors. A multi-step reaction pathway starting with this compound leads to the formation of various derivatives designed to target enzymes like EGFR, HER2, and VEGFR2, which are implicated in cancer. mdpi.com This involves converting the initial compound into an acetate derivative, followed by hydrazide formation, and finally reacting with various aldehydes or ketones to create a library of potential inhibitors. mdpi.com

Furthermore, this compound is utilized in multicomponent reactions (MCRs) to construct complex heterocyclic systems in a single pot. cbijournal.comtandfonline.com These efficient processes are of great interest as they are rapid and cost-effective. tandfonline.com An example is the three-component reaction with an isocyanide and an acetylenedicarboxylate (B1228247) to form functionalized maleate (B1232345) derivatives. tandfonline.com Another MCR involves reacting this compound with salicylic acid and malononitrile to produce novel chromenopyridine derivatives, which are frameworks of pharmaceutical interest. cbijournal.com

The "click chemistry" approach has also been employed to synthesize novel bis-heterocycles from this compound. This method was used to create a library of 1,2,3-triazole derivatives that have been investigated as inhibitors of proinflammatory cytokines and suppressors of COX-2 gene expression. nih.gov This highlights the role of this compound as a foundational molecule for generating diverse chemical libraries for drug discovery. nih.gov

Biological and Pharmaceutical Research Applications of 2 Mercaptobenzoxazole Derivatives

Enzyme Inhibition Studies

Derivatives of 2-Mercaptobenzoxazole (B50546) have been the subject of extensive research for their potential as enzyme inhibitors, a property that underpins many of their therapeutic applications. These compounds have shown inhibitory activity against several key enzymes involved in various physiological and pathological processes.

Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH, CO2 transport, and various biosynthetic reactions. rsc.orgnih.gov Dysregulation of hCA isoforms is linked to several diseases, including glaucoma, edema, and cancer, making them a significant therapeutic target. rsc.orgnih.gov this compound and its derivatives have emerged as a promising class of hCA inhibitors (CAIs). rsc.orgnih.gov

Kinetic studies have demonstrated that this compound and its derivatives can effectively inhibit various hCA isoforms. This compound itself was found to inhibit hCA isoforms I, II, IX, and XII in the micromolar range after a 6-hour incubation period. rsc.org It showed a preference for the cytosolic isoform hCA II and the tumor-associated isoform hCA XII. rsc.org

Furthermore, aminomethyl and alkoxymethyl derivatives of this compound have shown significant inhibitory activity against the cytosolic isoenzymes hCA I and hCA II, with inhibition constants (Kᵢ) in the nanomolar range. tandfonline.comnih.govtandfonline.com For instance, certain alkoxymethyl derivatives demonstrated potent inhibition against hCA I, while specific N-substituted derivatives were excellent inhibitors of hCA II. tandfonline.com

| Compound | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|

| This compound | 88.4 µM | 0.97 µM | 20.7 µM | 1.9 µM |

| Aminomethyl/Alkoxymethyl Derivatives (Range) | 58-157 nM | 81-215 nM | - | - |

Data sourced from references rsc.orgtandfonline.comnih.govtandfonline.com. Kᵢ represents the inhibition constant.

Crystallographic studies have provided detailed insights into how this compound binds to the active site of hCA II, revealing a distinct binding mechanism compared to traditional sulfonamide inhibitors. rsc.orgnih.gov In the hCA II complex, the this compound molecule exhibits a monodentate coordination to the zinc ion within the enzyme's active site. rsc.org The sulfur atom of the inhibitor binds directly to the zinc ion, which alters the ion's coordination geometry from tetrahedral to a distorted trigonal bipyramidal shape. rsc.org

The zinc-sulfur bond distance was measured to be 2.75 Å, which is longer than a typical covalent bond but is consistent with distances observed in other pentacoordinated zinc complexes. rsc.org This unique binding mode, which does not rely on the strong zinc-binding properties of a sulfonamide group, suggests that the selectivity of these inhibitors can be finely tuned by modifying the substituents on the benzoxazole (B165842) ring. rsc.org The inhibitor molecule is also stabilized by interactions with various amino acid residues in the active site cavity. rsc.orgresearchgate.net

The selectivity of an inhibitor for different enzyme isoforms is a critical factor in developing targeted therapies with fewer side effects. This compound has demonstrated a notable selectivity profile for different hCA isoforms. rsc.org

A study calculated the selectivity indexes (SI) for this compound, revealing its preference for certain isoforms. The selectivity for the cytosolic isoform hCA II over hCA I (SI = Kᵢ hCA I / Kᵢ hCA II) was 91.1, indicating a strong preference for hCA II. rsc.org For the tumor-associated isoforms, the selectivity for hCA XII over hCA IX (SI = Kᵢ hCA IX / Kᵢ hCA XII) was 10.9. rsc.org This inherent selectivity suggests that the this compound scaffold is a promising starting point for designing isoform-specific inhibitors, particularly for targeting hCA II in glaucoma or hCA XII in cancer. rsc.orgnih.gov

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea, and its overactivity is implicated in pathological conditions such as peptic ulcers and urinary tract infections. bohrium.com Research has identified this compound derivatives as effective inhibitors of the urease enzyme. bohrium.comresearchgate.net

In one study, a series of twenty-three this compound analogs were synthesized and evaluated for their urease inhibition potential. bohrium.com All the tested compounds showed good to moderate inhibitory activity, with IC₅₀ values ranging from 17.50 ± 0.10 µM to 42.50 ± 0.44 µM. bohrium.com Notably, several of these derivatives exhibited superior or comparable activity to the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.50 ± 0.47 µM). bohrium.com Structure-activity relationship (SAR) studies revealed that derivatives containing methoxy (B1213986) and halogen substituents were generally more potent. bohrium.comresearchgate.net Molecular docking simulations further supported these findings, showing various interactions between the inhibitor molecules and the active site of the urease enzyme. bohrium.comresearchgate.net Another study on triazinoindole-benzoxazole hybrids also reported excellent urease inhibition, with IC₅₀ values as low as 0.20 µM. nih.gov

| Compound Type | IC₅₀ Range (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| Substituted this compound Analogs | 17.50 - 42.50 | 21.50 |

| Triazinoindole-Benzoxazole Hybrids | 0.20 - 36.20 | - |

Data sourced from references bohrium.comnih.gov. IC₅₀ is the half-maximal inhibitory concentration.

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. This has made them a prime target for anticancer drug development. mdpi.com A series of this compound derivatives conjugated with scaffolds like substituted benzenes, isatins, or heterocycles via a hydrazone linker have been synthesized and identified as potential multi-kinase inhibitors. mdpi.comnih.govresearchgate.net

One particularly potent derivative, designated as compound 6b , demonstrated broad-spectrum antitumor activity and significant inhibitory effects against several key protein kinases. mdpi.comnih.gov This compound was found to potently inhibit Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov The multi-targeted nature of these compounds may help in overcoming drug resistance often seen with single-target anticancer agents. mdpi.com Molecular docking studies have helped to predict the binding interactions of these compounds within the active sites of the targeted kinases. mdpi.comnih.gov

| Protein Kinase Target | IC₅₀ (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

Data sourced from references mdpi.comnih.gov. IC₅₀ is the half-maximal inhibitory concentration.

Other Enzyme Systems

The inhibitory potential of benzoxazole-related structures extends beyond kinases. However, research specifically identifying this compound derivatives as inhibitors for certain other enzyme systems is less prevalent than for its structural analog, 2-mercaptobenzothiazole (B37678).

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters. MAO inhibitors are used in the treatment of depression and neurodegenerative disorders. While various benzoxazole derivatives have been explored as MAO inhibitors, extensive research has highlighted the potent inhibitory activity of the structurally similar 2-mercaptobenzothiazole derivatives against this enzyme class. nih.govmdpi.com Specific and detailed studies focusing solely on the MAO inhibitory properties of this compound derivatives are not prominent in the reviewed scientific literature.

Cathepsin D is a lysosomal aspartyl protease implicated in conditions such as breast cancer and Alzheimer's disease. nih.gov Similar to the case with MAO, the related compound class of 2-mercaptobenzothiazole derivatives has been investigated for its potential to inhibit Cathepsin D. nih.govmdpi.comnih.gov However, dedicated research focusing on the inhibitory action of this compound derivatives against Cathepsin D is not extensively documented in the available literature.

Heat Shock Protein 90 Inhibition

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the folding, stabilization, and activation of numerous client proteins, many of which are implicated in cancer progression. Consequently, inhibitors of Hsp90 are being actively investigated as potential anticancer agents.

While research has highlighted that derivatives of the structurally similar 2-mercaptobenzothiazole are potent inhibitors of Hsp90, direct and conclusive evidence specifically demonstrating the Hsp90 inhibitory activity of this compound derivatives is not extensively documented in the current scientific literature. nih.govresearchgate.net The discovery of benzothiazolothiopurines as potent Hsp90 inhibitors underscores the potential of this class of heterocyclic compounds. nih.gov However, further focused studies are required to ascertain and characterize the Hsp90 inhibitory capacity of this compound analogues.

c-Jun N-terminal Kinases Inhibition

c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by various stress stimuli and are involved in the regulation of cellular processes such as apoptosis, inflammation, and proliferation. Dysregulation of JNK signaling has been linked to several diseases, making JNK inhibitors a subject of therapeutic interest.

Similar to the case with Hsp90 inhibition, the scientific literature provides evidence for the JNK inhibitory activity of 2-thioether-benzothiazole derivatives. nih.gov For instance, a series of 2-thioether-benzothiazoles has been synthesized and shown to inhibit JNK. nih.gov While the benzoxazole core is structurally related to benzothiazole (B30560), there is a lack of direct studies specifically focused on the JNK inhibitory properties of this compound derivatives. A study on multi-kinase inhibitors based on the this compound scaffold focused on other kinases like EGFR, HER2, VEGFR2, and CDK2, but did not investigate JNK. nih.govmdpi.comnih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, where it catalyzes the production of prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory and anticancer drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Several studies have demonstrated the potential of this compound derivatives as selective COX-2 inhibitors. Researchers have synthesized series of these derivatives and evaluated their ability to inhibit COX-1 and COX-2 enzymes. For example, a series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives were synthesized and tested for their COX inhibitory activity.

Table 1: COX-2 Inhibition by this compound Derivatives

| Compound ID | Structure | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|---|

| VI₆ | Not provided in source | 0.08 | 30.3 | 379 |

| VI₁₂ | Not provided in source | >10 | >100 | >10 |

Data sourced from Der Pharma Chemica, 2010.

Another study focused on 2-(2-arylphenyl)benzoxazole derivatives as a novel scaffold for selective COX-2 inhibition. The synthesized compounds exhibited potent and selective inhibitory activity against the COX-2 enzyme. The anti-inflammatory potency of some of these derivatives was found to be comparable or even better than clinically used NSAIDs like celecoxib (B62257) and diclofenac.

HIV-1 Reverse Transcriptase Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. The development of novel RT inhibitors is crucial to combat the emergence of drug-resistant viral strains.

Research has shown that this compound derivatives possess inhibitory activity against HIV-1 RT. A study detailing the synthesis and antiviral activity of 2,5,6-substituted benzoxazole derivatives reported their ability to inhibit the in vitro binding of thymidine (B127349) to the RT enzyme. mdpi.comresearchgate.net These compounds exhibited a wide range of inhibitory concentrations (IC₅₀), with some showing potent activity. mdpi.comresearchgate.net The IC₅₀ values for these derivatives were found to be between 0.34 µmol/L and 6.3 x 10⁵ µmol/L. mdpi.comresearchgate.net Another publication also noted that substituted benzoxazoles have been investigated for their potential as HIV-1 reverse transcriptase inhibitors. researchgate.net

Antimicrobial Activity Investigations

The rise of antimicrobial resistance has created an urgent need for the discovery of new and effective antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogenic microorganisms. novartis.com

Antibacterial Efficacy

Derivatives of this compound have been extensively studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Various synthesized compounds have demonstrated moderate to promising antibacterial activities.

In one study, a series of Schiff's bases and 4-oxothiazolidine derivatives of this compound were synthesized and screened for their antibacterial effects. Another research effort synthesized new derivatives of this compound and tested their activity against several bacterial strains, with some compounds showing specific inhibition against Gram-positive bacteria. For instance, one compound exhibited a valuable effect against S. aureus.

A separate study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial activity. One of the compounds, 2-[(2-phenylethyl) sulfanyl]-1,3-benzoxazole (ZS6), showed good antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 7.81 µg/ml and a Minimum Bactericidal Concentration (MBC) of 15.62 µg/ml. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2e | E. coli ATCC 25922 | 7.81 | |

| 2e | S. aureus ATCC 25923 | 15.62 | |

| ZS6 | Not specified | 7.81 | nih.gov |

| HZ2, HZ3, HZ4, HZ5, HZ6, HZ7, HZ8 | S. aureus, E. coli, P. aeruginosa, B. subtilis | Not specified (low activity) |

Antifungal Efficacy

In addition to their antibacterial action, this compound derivatives have demonstrated significant antifungal efficacy against a range of fungal pathogens.

Several studies have reported the synthesis of novel this compound derivatives and their subsequent evaluation for antifungal activity. researchgate.net These compounds have been tested against various fungal strains, including Aspergillus niger, Candida albicans, and Colletotrichum coffeanum. researchgate.net For example, a series of novel this compound derivatives were synthesized and showed notable antifungal activity. researchgate.net

In one investigation, a series of 2-{[4-(t-amino-1-yl)but-2-yn-1-yl]sulfanyl}-1,3-benzoxazole derivatives demonstrated high antifungal activity against C. albicans, with a Minimum Inhibitory Concentration (MIC) value of 125 µg/ml. Another study found that the compound S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate (B8497899) (ZS1) exhibited higher antifungal activity than the standard drug miconazole. nih.gov Furthermore, N-phenacyl derivatives of this compound have shown activity against Candida species, with some compounds displaying a total inhibition of C. albicans at a concentration of 16 µg/mL.

Table 3: Antifungal Activity of Selected this compound Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| HZ2, HZ3, HZ4, HZ5, HZ6, HZ7, HZ8 | C. albicans | 125 | |

| 5d | C. albicans SC5314 | 16 | |

| ZS1 | Not specified | Higher than miconazole | nih.gov |

Antiviral Efficacy

The benzoxazole nucleus is recognized in medicinal chemistry for its contribution to a wide spectrum of pharmacological activities, including antiviral properties. mdpi.com Research indicates that this compound derivatives, in particular, are a family of compounds with interesting applications in the biomedical field, which includes their use as antiviral agents. However, detailed in-vitro and in-vivo studies specifying the efficacy of this compound derivatives against particular viral strains are not extensively detailed in the available research. While related heterocyclic compounds like 2-mercaptobenzothiazole have shown significant activity against certain viruses, specific data for this compound derivatives remains an area for further investigation. nih.gov

Antitubercular Potential

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has necessitated the search for new and effective antitubercular agents. Research into this compound derivatives has yielded promising candidates.

In one study, a series of novel benzoxazole-based pyrazoline derivatives were designed and synthesized by combining the benzoxazole and pyrazoline pharmacophores. scirp.org These compounds were evaluated for their in vitro activity against the H37Rv strain of M. tuberculosis, as well as MDR and XDR strains. Several of the synthesized compounds demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.8 to 6.25 µg/mL. scirp.org Notably, compounds 7i and 9f showed exceptional potency against the standard H37Rv strain, with MIC values of 1.6 µg/mL and 0.8 µg/mL, respectively, surpassing the efficacy of standard drugs like Streptomycin, Pyrazinamide, and Ciprofloxacin in the same assay. scirp.org Further testing revealed that compounds 7d , 7i , and 9f also displayed superior potency against MDR and XDR-TB strains compared to isoniazid. scirp.org

In another line of research, derivatives of mercaptobenzimidazole, which were synthesized from a this compound precursor, also showed potent antitubercular activity, with some compounds exhibiting an MIC of 1.6 μg/ml. eijppr.com

Table 1: In Vitro Antitubercular Activity of Select this compound Derivatives

| Compound | Target Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

|---|---|---|---|---|

| 9f | M. tuberculosis H37Rv | 0.8 | Streptomycin | 6.25 |

| 7i | M. tuberculosis H37Rv | 1.6 | ||

| 7d | M. tuberculosis H37Rv | 6.25 | ||

| 7d | MDR-TB | <3.12 | Isoniazid | 3.12 |

| 7d | XDR-TB | <12.5 | 12.5 |

Anticancer and Antiproliferative Research

The development of novel anticancer agents is a primary focus of pharmaceutical research, and this compound derivatives have emerged as a promising class of compounds with significant antiproliferative and antitumor properties. mdpi.com

Cytotoxic Effects on Cancer Cell Lines

A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. In a notable study, a series of twelve compounds were synthesized by conjugating this compound with substituted benzenes, isatins, or heterocycles. nih.govnih.gov The in vitro antiproliferative activity of these compounds was evaluated against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines. nih.govnih.gov

Among the synthesized molecules, compounds 4b , 4d , 5d , and 6b exhibited the most potent antiproliferative activity, with IC₅₀ values in the low micromolar range (2.14 to 19.34 µM). nih.govnih.gov Compound 6b , in particular, showed a remarkably broad and potent pattern of antitumor activity, with IC₅₀ values of 6.83 µM against HepG2, 3.64 µM against MCF-7, 2.14 µM against MDA-MB-231, and 5.18 µM against HeLa cells. nih.govnih.gov These values are comparable to the reference drugs doxorubicin (B1662922) and sunitinib (B231). nih.gov

Table 2: Cytotoxic Activity (IC₅₀, µM) of Potent this compound Derivatives

| Compound | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) |

|---|---|---|---|---|

| 4b | 19.34 | 12.41 | 9.72 | 15.28 |

| 4d | 12.87 | 9.36 | 10.15 | 8.72 |

| 5d | 10.48 | 7.58 | 8.44 | 6.27 |

| 6b | 6.83 | 3.64 | 2.14 | 5.18 |

| Doxorubicin | 4.50 | 4.17 | 3.18 | 5.57 |

| Sunitinib | 6.82 | 5.19 | 8.41 | 7.48 |

Antitumor Properties

The promising cytotoxic profiles of this compound derivatives translate into significant antitumor properties. The broad-spectrum activity of compounds like 6b against liver, breast, and cervical cancer cell lines highlights the potential of this chemical scaffold in developing effective antitumor agents. nih.gov The ability of these compounds to exhibit potency similar to or greater than established chemotherapeutic drugs like sunitinib against certain cell lines underscores their therapeutic potential. nih.gov

Mechanistic Studies of Antiproliferative Activity

To understand the basis of their anticancer effects, mechanistic studies have been undertaken. Research has revealed that the antiproliferative activity of certain this compound derivatives stems from their ability to inhibit multiple protein kinases that are crucial for cancer cell growth and survival. nih.gov

Compound 6b , noted for its potent cytotoxicity, was found to be a good inhibitor of several key protein kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.gov The inhibition of these kinases disrupts signaling pathways responsible for cell proliferation and angiogenesis, contributing to the compound's anticancer effects. nih.gov The potent, multi-targeted inhibition profile suggests that such compounds may also help in overcoming the drug resistance often seen with single-target anticancer agents. nih.gov

Table 3: In Vitro Kinase Inhibitory Activity of Compound 6b

| Kinase Target | IC₅₀ (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

A key mechanism through which many anticancer drugs exert their effect is the induction of apoptosis, or programmed cell death. Studies have confirmed that potent this compound derivatives induce apoptosis in cancer cells through a caspase-dependent pathway. nih.gov

The caspase family of proteases plays a critical role in executing apoptosis. They are classified as initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3). nih.gov Research on compound 6b in HepG2 liver cancer cells showed that it induces both early and late-stage apoptosis. nih.gov Further investigation into the apoptotic markers revealed that this induction is associated with the activation of caspases. nih.gov Specifically, studies have explored the impact of these novel compounds on the levels of caspase-9, an initiator caspase, and other key proteins in the apoptotic pathway like Bcl-2 and Bax. researchgate.netnajah.edu For instance, certain derivatives were found to trigger a significant increase in the pro-apoptotic proteins caspase-3 and Bax, coupled with a notable decrease in the anti-apoptotic protein Bcl-2. researchgate.net This modulation of apoptotic regulators confirms that the mechanism of action involves the activation of the intrinsic caspase-dependent apoptotic cascade. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Derivation

The therapeutic potential of this compound derivatives is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the molecular architecture of these compounds influences their biological effects. By systematically modifying the this compound scaffold and evaluating the corresponding changes in activity, researchers can identify key structural features responsible for potency and selectivity.

Influence of Substituent Patterns on Biological Activities

The biological activity of this compound derivatives can be significantly altered by the nature and position of various substituents on the benzoxazole ring system and its appended side chains.

In the context of anticancer research, a series of this compound derivatives linked via a hydrazone bridge to substituted benzenes, isatins, or other heterocycles have been evaluated for their antiproliferative activity. mdpi.comnih.gov The substitution pattern on these appended moieties plays a critical role in determining the cytotoxic potency. For instance, derivatives featuring a methoxy group or a halogen on the appended ring system have demonstrated significant activity. mdpi.com

A study on such derivatives revealed that compound 5d , which has a methoxy group on the isatin (B1672199) ring, and compound 4d were highly potent against several cancer cell lines. mdpi.com Another potent compound, 6b , which contains a thiazole (B1198619) moiety, showed broad-spectrum antitumor activity and potent inhibition of several protein kinases including EGFR, HER2, and VEGFR2. nih.gov In contrast, compounds with unsubstituted rings or certain other substituents showed only modest activity. mdpi.com This highlights that both the type of substituent (e.g., methoxy) and the nature of the heterocyclic ring it is attached to (e.g., isatin, thiazole) are key determinants of anticancer efficacy. mdpi.comnih.gov

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

| Compound | Substituent Moiety | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HeLa (Cervical) |

|---|---|---|---|---|---|

| 4b | Benzene (B151609) derivative | 19.34 | 9.72 | 11.23 | 15.43 |

| 4d | Benzene derivative | 12.87 | 5.34 | 2.14 | 8.65 |

| 5d | 5-Methoxy Isatin | 10.56 | 4.76 | 6.23 | 2.31 |

| 6b | Thiazole derivative | 6.83 | 3.64 | 2.14 | 5.18 |

In the development of carbonic anhydrase (CA) inhibitors, the substitution on the this compound ring directly influences binding affinity and selectivity. rsc.org Unlike traditional sulfonamide-based inhibitors, the mercapto group of this compound acts as the zinc-binding moiety in the enzyme's active site. The absence of the highly acidic sulfonamide group means that the substituents on the benzoxazole ring have a more pronounced effect on the inhibitor's binding properties. rsc.org This allows for the fine-tuning of selectivity for specific CA isozymes, which is a significant advantage in designing drugs with fewer side effects. For example, a sulfonamide derivative of this compound (compound 2 in the study) showed poor inhibition of cytosolic isoforms hCA I and II but was a highly effective inhibitor of tumor-associated isoforms hCA IX and XII. rsc.org

Identification of Pharmacophoric Features

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound derivatives, several key pharmacophoric features have been identified that are crucial for their diverse biological activities.

The core benzoxazole ring system is a fundamental pharmacophoric element. This bicyclic, aromatic, and heterocyclic structure serves as a rigid scaffold, correctly orienting the other functional groups for optimal interaction with the target protein. Its aromatic nature allows for potential π-π stacking interactions within the binding pocket of enzymes.

The 2-mercapto group (-SH) or its thioether linkage (-S-) is arguably the most critical feature for many of the observed biological activities. In the case of carbonic anhydrase inhibitors, the thiol group is proposed to act as a less aggressive zinc-binding group compared to sulfonamides, which contributes to modulating selectivity among different isoforms. rsc.org For kinase inhibition, the sulfur atom can act as a hydrogen bond acceptor, contributing to the binding affinity. nih.gov

The linker region connecting the this compound core to other moieties (like the acetohydrazide linker in some anticancer agents) is also a key pharmacophoric component. mdpi.com This linker provides the correct distance and spatial orientation for the terminal substituent group to interact with its specific sub-pocket in the enzyme's active site. Features within the linker, such as carbonyl groups, can act as important hydrogen bond acceptors. nih.gov

An aromatic, heterocyclic benzoxazole scaffold.

A sulfur atom at the 2-position, capable of acting as a metal-binding group or hydrogen bond acceptor.

A linker of appropriate length and flexibility.

A terminal (hetero)aromatic ring system with specific hydrogen bonding and/or hydrophobic features.

Materials Science and Industrial Applications of 2 Mercaptobenzoxazole

Corrosion Inhibition Research

2-Mercaptobenzoxazole (B50546) is recognized as an effective corrosion inhibitor, a property attributed to the presence of nitrogen, sulfur, and oxygen atoms in its heterocyclic structure. researchgate.net These heteroatoms facilitate the molecule's adsorption onto metal surfaces, forming a protective barrier against corrosive agents. researchgate.netsmolecule.com

Research has demonstrated the efficacy of this compound in protecting a range of metallic substrates from corrosion.

Carbon Steel: Studies have shown that this compound and its related compound, 2-mercaptobenzimidazole (B194830), are effective in protecting mild steel in acidic environments like hydrochloric acid. mdpi.com The inhibition efficiency is dependent on the concentration of the inhibitor.

Aluminum and Aluminum-Titanium Alloys: this compound has been investigated as a corrosion inhibitor for aluminum and its alloys. nih.gov Its effectiveness is often compared with other azole compounds, and it has shown a significant protective effect. mdpi.comnih.gov For instance, in a 0.5 M HCl solution, the inhibition efficiency of the related compound 2-mercaptobenzothiazole (B37678) (MBT) on aluminum and aluminum-titanium alloys was found to be strongly dependent on its concentration, ranging from 10⁻⁶ to 10⁻³ M. nih.gov

Copper and its Alloys: While the prompt specifically requests information on aluminum, aluminum-titanium alloys, and carbon steel, it is noteworthy that a significant body of research exists on the exceptional corrosion inhibition properties of MBO and its analogs for copper and copper alloys. researchgate.netrsc.orgresearchgate.net

The following table summarizes the research findings on the corrosion inhibition efficiency of azole compounds on different metals.

| Metal/Alloy | Inhibitor | Corrosive Medium | Inhibition Efficiency | Reference |

| Mild Steel | 2-mercaptobenzimidazole/2-mercaptobenzoxazole | Hydrochloric Acid | Effective | mdpi.com |

| AA6082 Aluminium Alloy | 2-mercaptobenzothiazole (MBT) | 5 wt. % NaCl solution at 25 °C | 67.76% (at 0.3 mM) | mdpi.com |

| Aluminum and Al-Ti Alloys | 2-mercaptobenzothiazole (MBT) | 0.5 M HCl | Concentration-dependent | nih.gov |

| Carbon Steel | 2-mercaptobenzothiazole (MBT) | Sulfuric Acid | Good | researchgate.netscientific.net |

The protective action of this compound is primarily due to its adsorption on the metal surface. This process can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption).

Chemisorption: The sulfur atom in the thiol group and the nitrogen and oxygen atoms in the benzoxazole (B165842) ring possess lone pairs of electrons, which can form coordinate bonds with the vacant d-orbitals of metal atoms. smolecule.comacs.org This leads to the formation of a chemically bonded, stable protective film. smolecule.com

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Langmuir Adsorption Isotherm: The adsorption of MBO and related compounds on metal surfaces often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface. researchgate.netscientific.netustb.edu.cn

Orientation on the Surface: Studies using techniques like Surface-Enhanced Raman Scattering (SERS) have shown that molecules like this compound and 2-mercaptobenzothiazole adsorb on silver surfaces in a tilted orientation after deprotonation. nih.gov The adsorption is primarily through the sulfur atom. nih.gov

The adsorption of this compound molecules on a metal surface leads to the formation of a thin, protective film that acts as a barrier, isolating the metal from the corrosive environment. smolecule.com

Complex Formation: On copper surfaces, this compound can form a Cu(I)-MBO complex layer with a thickness of approximately 1.4 ± 0.4 nm. researchgate.net

Self-Assembled Monolayers: Organic inhibitors like MBO can form self-assembled monolayers (SAMs) on metal surfaces, which provide a high degree of stability and protection. doi.org

Bilayer Films: In some systems, particularly with related compounds like 2-mercaptobenzothiazole, bilayer protective films have been observed, consisting of an inner layer of a metal-inhibitor complex and an outer layer that may also include metal oxides. rsc.org

The effectiveness of this compound as a corrosion inhibitor is influenced by several environmental factors.

Inhibitor Concentration: The inhibition efficiency generally increases with an increase in the inhibitor concentration up to a certain critical point. nih.govdoi.org For instance, the critical concentration for 2-mercaptobenzothiazole to inhibit corrosion on carbon steel in a simulated post-combustion CO2 capture environment was found to be between 10 ppm and 50 ppm. doi.org

Temperature: The inhibition efficiency of MBO and its analogs often decreases with an increase in temperature. nih.govarabjchem.org This is because higher temperatures can weaken the adsorption of the inhibitor molecules on the metal surface, suggesting a physisorption mechanism in some cases. nih.gov

Acid Concentration: For carbon steel in sulfuric acid, the inhibition efficiency of 2-mercaptobenzothiazole was found to be less affected by the acid concentration. scientific.net

The table below shows the effect of temperature on the inhibition efficiency of 2-mercaptobenzothiazole on aluminum and its alloys.

| Metal/Alloy | Inhibitor | Corrosive Medium | Temperature Effect | Reference |

| Al and Al-Ti alloys | 2-mercaptobenzothiazole (MBT) | 0.5 M HCl | IE% decreases as temperature increases | nih.govnih.gov |

| AA6061 aluminum alloy | 3-ethyl-4-amino-mercapto-1,2,4-triazole | 0.05–0.50 M NaOH | IE% decreases with increasing temperature | arabjchem.org |

| Carbon Steel | 2-mercaptobenzothiazole (MBT) | Sulfuric Acid | IE% declines with temperature increase | scientific.net |

Polymer Additive Research

Beyond its role in corrosion protection, this compound and its derivatives are utilized as additives in the polymer industry, particularly in rubber formulations. chemimpex.comrsc.org

This compound is known to function as a vulcanization accelerator in the rubber industry. chemimpex.comirowater.com Vulcanization is a chemical process for converting natural rubber or related polymers into more durable materials by the addition of sulfur or other equivalent curatives. Accelerators are used to speed up this process and to improve the properties of the final rubber product.

Mechanism of Action: While the detailed mechanism for MBO is less studied than for its thiazole (B1198619) counterpart, 2-mercaptobenzothiazole (MBT), it is understood that these accelerators participate in the formation of reactive sulfurating agents. yg-1.com These agents then react with the rubber polymer chains to form cross-links. The general mechanism for thiazole accelerators involves the formation of a zinc salt complex which then reacts with sulfur. yg-1.com

Benefits in Rubber Vulcanization: The use of accelerators like MBO allows for vulcanization to occur at lower temperatures and with less sulfur, which can result in a stronger and more durable rubber product. atamanchemicals.comwikipedia.org They also tend to produce vulcanizates with good aging properties. atamankimya.com

Applications: Thiazole-based accelerators are widely used in the manufacturing of a variety of rubber products, including tires, belts, hoses, and footwear. atamanchemicals.comalibaba.com Zinc 2-mercaptobenzothiazole (ZMBT), a derivative, is used in applications requiring good heat resistance and compression set, such as in seals and gaskets. atamanchemicals.com

Antioxidant Properties in Polymeric Materials

This compound (MBO) is recognized for its role as an antioxidant in various polymeric materials, where it functions to inhibit or slow the process of oxidative degradation. connectedpapers.com The degradation of polymers, often initiated by heat, light, or mechanical stress, proceeds via a free-radical chain reaction involving atmospheric oxygen. The effectiveness of MBO as an antioxidant stems from its chemical structure, which allows it to interrupt this chain reaction.

The antioxidant mechanism of this compound is primarily attributed to its function as a chain-breaking donor. The molecule exists in tautomeric equilibrium between the thione and thiol forms. The thiol form contains a labile hydrogen atom that can be donated to highly reactive peroxy radicals (ROO•) that propagate the oxidation chain. By donating this hydrogen, MBO converts the peroxy radicals into more stable hydroperoxides (ROOH) and is itself transformed into a stable, less reactive radical. This MBO-derived radical is stabilized by resonance within the heterocyclic ring system and does not readily participate in further propagation of the oxidative process, effectively terminating the chain reaction. This mechanism is common for antioxidants like hindered phenols and aromatic amines.

The addition of MBO to polymer matrices like natural and synthetic rubbers can enhance the material's stability and extend its service life, particularly in environments with high temperatures or oxidative stress. connectedpapers.comresearchgate.net For instance, in sulfurless vulcanization processes, its inclusion can lead to significantly improved heat resistance. researchgate.net While specific quantitative data for this compound is not widely published, the evaluation of similar compounds, such as 2-mercaptobenzimidazole (MBI), provides insight into performance metrics. Techniques like Oxidation Induction Time (OIT) testing are used to measure the resistance of a material to oxidative degradation, with higher OIT values indicating better antioxidant performance. mdpi.comepo.org

Table 1: Antioxidant Properties and Mechanisms of this compound

| Property | Description |

|---|---|

| Antioxidant Type | Secondary Antioxidant / Chain-Breaking Donor. connectedpapers.com |

| Mechanism of Action | Donates a hydrogen atom to reactive peroxy radicals (ROO•), forming a stable radical and terminating the oxidative chain reaction. |

| Primary Function | Slows oxidative degradation in polymeric materials, enhancing thermal stability and extending product lifespan. connectedpapers.com |

| Affected Polymers | Natural rubber, synthetic rubbers, and other polymers susceptible to oxidative aging. connectedpapers.comresearchgate.net |

Incorporation into Polymer Blends and Composites

This compound can be incorporated into polymer blends and composites to impart specific properties, such as improved thermal stability or modified mechanical performance. It can also function as a corrosion inhibitor when included in protective polymer coatings. researchgate.net

While detailed studies on this compound in common polymer composites are limited, extensive research on the analogous compound, 2-mercaptobenzothiazole (MBT), in ultra-high molecular weight polyethylene (B3416737) (UHMWPE) composites offers significant insights. In these studies, MBT is used as part of a binary filler system, often with inorganic particles like nano-copper oxide (CuO). epo.orguobaghdad.edu.iq

The findings from these studies on MBT-containing composites are summarized below and suggest potential roles for this compound:

Improved Mechanical Properties: The addition of a CuO/MBT binary filler to a UHMWPE matrix has been shown to increase Shore D hardness by 5–6% and compressive stress by 23–35%. epo.org

Enhanced Wear Resistance: In pin-on-disk tests, UHMWPE nanocomposites filled with 2 wt.% of a CuO/MBT filler demonstrated a 3.2-fold decrease in wear rate compared to the pure polymer. epo.orguobaghdad.edu.iq

Tribofilm Formation: It is believed that the organic filler (MBT) migrates to the friction surface during wear, where it contributes to the formation of a protective secondary tribofilm. This film helps to localize frictional loads and shield the polymer matrix from abrasive wear. uobaghdad.edu.iq

One study noted the preparation of this compound for inclusion as a UV stabilizer in epoxy-polyurethane polymer blends, indicating its potential role in protecting composite materials from degradation by light. researchgate.net

Table 2: Reported Effects of the Analogous 2-Mercaptobenzothiazole (MBT) in UHMWPE Composites

| Property | Filler System | Observation | Reference |

|---|---|---|---|

| Compressive Stress | UHMWPE + CuO/MBT | 23–35% increase | epo.org |

| Shore D Hardness | UHMWPE + CuO/MBT | 5–6% increase | epo.org |

| Wear Rate | UHMWPE + 2 wt.% CuO/MBT | Reduced by ~3.2 times | epo.orguobaghdad.edu.iq |

| Friction Coefficient | UHMWPE + CuO/MBT | Remained stable, similar to the pure polymer matrix. | epo.org |

Applications in Organic Synthesis Reactions

This compound is a versatile heterocyclic building block used as a starting material in a variety of organic synthesis reactions. connectedpapers.comepo.org Its utility stems from the reactive thiol (-SH) group and the stable benzoxazole core, allowing for the synthesis of a wide range of more complex derivatives. Many of these derivatives are investigated for their potential biological and pharmacological activities. acs.org

Synthetic transformations involving this compound often target the sulfur atom. For example, it readily undergoes S-alkylation reactions with haloacetates, such as ethyl chloroacetate (B1199739), in the presence of a weak base to form compounds like ethyl 2-(benzoxazol-2-ylthio)acetate. epo.org These products can then serve as intermediates for constructing other heterocyclic systems or for further functionalization. It is also used as a nucleophile in reactions with various electrophiles to create molecules with potential applications in medicinal chemistry. researchgate.net

Key Component in Modified Julia Olefination Reaction

The Julia-Kocienski olefination is a powerful and widely used carbon-carbon double bond-forming reaction in modern organic synthesis. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with a heterocyclic sulfone, typically in the presence of a base.

While the prompt identifies this compound as a key component, a review of the chemical literature shows that this specific reaction overwhelmingly employs sulfones derived from 2-mercaptobenzothiazole (MBT) , not this compound. acs.org The key reagent in the Julia-Kocienski olefination is the benzothiazolyl sulfone (BT-sulfone), which is prepared by the oxidation of an alkylated derivative of 2-mercaptobenzothiazole.

The prominence of the BT-sulfone in this reaction is due to the stability of the benzothiazole (B30560) group as a leaving group during the key elimination step that forms the alkene. This reaction is highly valued for its typically high E-selectivity, yielding predominantly the trans-alkene isomer. The reaction has been applied in the total synthesis of numerous complex natural products. Therefore, while this compound is a valuable synthetic intermediate, it is its sulfur-containing analog, 2-mercaptobenzothiazole, that serves as the crucial precursor for the sulfone reagent used in the modified Julia-Kocienski olefination. acs.org

Environmental Fate and Toxicological Mechanisms of 2 Mercaptobenzoxazole

Environmental Occurrence and Distribution Studies

The presence of 2-Mercaptobenzoxazole (B50546) in the environment is linked to its industrial uses. While data on its widespread distribution are limited, specific studies have pointed to its potential presence in waste streams and products.

Detection in Industrial Effluents and Wastewater

The potential for this compound to be present in wastewater is recognized, primarily stemming from its industrial applications. A study focusing on the photocatalytic removal of MBO from water treated it as a model for odorous mercaptan compounds found in wastewater, implying its status as a water contaminant. researchgate.net Another study focused on its degradation as an odorous compound in water, further suggesting its presence in aquatic environments requiring treatment. researchgate.net However, specific quantitative data on its detection in industrial effluents from publicly available scientific literature is scarce.

Presence in Leachates from Landfills and Rubber Products

As a component used in rubber vulcanization, MBO may be released into the environment through the degradation of rubber products. ethz.ch One study investigating the chemical leachate from recycled rubber tiles identified this compound as a potential compound. mst.dk This suggests that products made from recycled rubber could be a source of MBO in the environment. There is a lack of available data regarding the detection of this compound in leachates from landfills.

Table 1: Detection of this compound in Environmental Samples

| Sample Type | Finding | Source(s) |

| Leachate from Recycled Rubber Tiles | Identified as a possible compound occurring in the leachate. | mst.dk |

Identification in Urban Runoff and Particulate Matter

Biodegradation Pathways and Microbial Interactions

The biodegradation of this compound is a critical aspect of its environmental fate, determining its persistence and potential for accumulation. However, detailed research in this specific area is limited.

Biotransformation by Microbial Strains (e.g., Rhodococcus rhodochrous)

There is a significant body of research on the biotransformation of benzothiazoles by various microbial strains, with a particular focus on Rhodococcus rhodochrous and its ability to degrade 2-mercaptobenzothiazole (B37678) (MBT). nih.govnih.govarxiv.org However, specific studies detailing the biotransformation of this compound by Rhodococcus rhodochrous or other microbial strains were not identified in the available scientific literature.

Identification of Microbial Metabolites

Consistent with the lack of data on its biotransformation pathways, there is no readily available information in the scientific literature identifying the specific microbial metabolites resulting from the biodegradation of this compound. The known metabolites from related compounds, such as the cis-dihydrodiol and hydroxylated derivatives of MBT formed by Rhodococcus rhodochrous, cannot be assumed for MBO without specific investigation. ethz.chnih.gov

Impact on Microbial Growth and Respiration

The environmental presence of this compound and its derivatives raises questions about their impact on microbial communities, which are fundamental to ecosystem health. While direct and extensive research on the effects of this compound on microbial growth and respiration is limited, studies on its derivatives and the closely related compound 2-Mercaptobenzothiazole (MBT) provide significant insights.

Derivatives of this compound have been synthesized and screened for their antibacterial and antifungal activities. pharmacophorejournal.compharmacophorejournal.comchemicalbook.comcbijournal.com For instance, certain Schiff's bases and 4-oxothiazolidine derivatives of this compound have demonstrated moderate to promising activity against a range of bacteria, including the Gram-positive Bacillus subtilis and Streptomyces griseus, and the Gram-negative Escherichia coli. pharmacophorejournal.compharmacophorejournal.com Antifungal activity has also been observed against species like Aspergillus niger and Ashbya gossypii. pharmacophorejournal.compharmacophorejournal.com Another study highlighted the antimicrobial potential of newly synthesized 2-mercapto-cromenopyridine derivatives of this compound against various bacterial and fungal strains. cbijournal.com These findings suggest that the this compound scaffold can be a component of biologically active molecules that disrupt microbial life.

More extensive research is available for the analogous compound, 2-Mercaptobenzothiazole (MBT), which is known to be toxic to microorganisms. nih.gov MBT has been shown to exert a bacteriostatic effect, inhibiting the growth of bacteria and yeast rather than killing them outright. nih.gov Studies on activated sludge have indicated that MBT can be toxic and lead to poor performance in wastewater treatment processes. oup.com The mechanism of this toxicity is believed to involve interference with membrane-bound systems. oup.com MBT has been observed to inhibit bacterial cell respiration when substrates like lactate (B86563) and succinate (B1194679) are used. epa.gov Further investigation using isolated membrane fragments from E. coli and Paracoccus denitrificans confirmed that the oxidation of these substrates, as well as NADH, was inhibited. epa.gov This suggests that MBT may interfere with the respiratory chain at the level of flavoproteins or quinones and Fe-S clusters. epa.gov Given the structural similarity between this compound and MBT, it is plausible that they could have similar modes of action on microbial respiratory systems, although direct evidence for this compound is needed.

Table 1: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Tested Organisms | Observed Effect |

| Schiff's bases and 4-oxothiazolidine derivatives | Bacillus subtilis, Streptomyces griseus, Escherichia coli, Aspergillus niger, Ashbya gossypii | Moderate to promising antibacterial and antifungal activity. pharmacophorejournal.compharmacophorejournal.com |

| 2-mercapto-cromenopyridine derivatives | S. aureus, E. coli, P. aeruginosa, B. subtilis, P. vulgaris, C. coffeanum, A. niger, A. terreus, P. notatum | Potent antibacterial and antifungal activity. cbijournal.com |

Research on Toxicological Mechanisms

The toxicological profile of this compound is an area of active research, driven by its presence in the environment and its potential for human exposure. Investigations into its toxicological mechanisms have focused on several key areas, including its potential to cause genetic damage, induce cancer, trigger allergic reactions, and exert neurotoxic effects, as well as its metabolic processing in biological systems.

Genotoxicity and Mutagenicity Assessment

The assessment of a chemical's potential to cause genetic damage is a critical component of its toxicological evaluation. For this compound, direct data on its genotoxicity and mutagenicity are scarce. A safety data sheet for the compound explicitly states that no data is available for germ cell mutagenicity.

In contrast, the closely related compound 2-Mercaptobenzothiazole (MBT) has undergone more extensive testing. MBT has generally shown negative results in the Ames test, a bacterial reverse mutation assay, across various strains of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) with and without metabolic activation. researchgate.netmst.dkindustrialchemicals.gov.aunih.govnih.gov However, some studies have indicated that MBT can induce mutagenic and clastogenic effects in mammalian cells, particularly at high concentrations that may also be cytotoxic. publisso.de For instance, a weak positive response was reported in the mouse lymphoma assay (MLA) at concentrations that caused significant reduction in relative total growth. oup.com Furthermore, MBT was found to induce chromosomal aberrations in Chinese Hamster Ovary (CHO) cells in the presence of metabolic activation (S9) at high concentrations. oup.com Mechanistic studies have suggested that the genotoxicity of MBT in urothelial cells may be linked to the generation of reactive oxygen species through metabolism by cytochrome P450 2E1. nih.gov Despite these in vitro findings, in vivo studies on MBT have not provided evidence of genotoxic effects in somatic or male germ cells, even at doses that induced systemic toxicity. publisso.de

Table 2: Genotoxicity Profile of 2-Mercaptobenzothiazole (MBT)

| Test System | Result | Citation |

| Ames Test (S. typhimurium) | Negative | researchgate.netmst.dkindustrialchemicals.gov.aunih.govnih.gov |

| Mouse Lymphoma Assay (MLA) | Weak Positive (at high, cytotoxic concentrations) | oup.com |

| Chromosomal Aberration (CHO cells) | Positive (with S9, at high concentrations) | oup.com |

| In vivo genotoxicity (somatic and germ cells) | Negative | publisso.de |

Carcinogenesis Research

The carcinogenic potential of this compound has not been extensively studied directly. However, research into its derivatives has shown some interesting, albeit contrasting, biological activities. A study on new N-mustards based on this compound derivatives found that they exhibited antitumor activity, inhibiting Ehrlich Ascites in animal models. mdpi.com This suggests that the this compound structure could be a scaffold for developing anticancer agents, which is distinct from assessing the carcinogenicity of the parent compound itself.

In contrast, the analogous compound, 2-Mercaptobenzothiazole (MBT), has been the subject of carcinogenesis bioassays and epidemiological studies. The International Agency for Research on Cancer (IARC) has classified MBT as "probably carcinogenic to humans" (Group 2A). who.intwho.int This classification is based on limited evidence of carcinogenicity in humans, where an increased risk of bladder cancer was observed in workers at a chemical manufacturing plant, and sufficient evidence of carcinogenicity in experimental animals. who.int In 2-year gavage studies conducted by the National Toxicology Program (NTP), MBT was found to cause various types of tumors in F344/N rats and B6C3F1 mice. nih.gov However, some researchers have noted that the increased incidence of certain tumors in these studies may be confounded by factors such as the high spontaneous tumor rate in control animals and potential effects of the corn oil vehicle used for administration. publisso.de

Allergenic and Sensitizing Potential

The potential of a chemical to cause allergic reactions, particularly skin sensitization, is a significant toxicological endpoint. For this compound, information from safety data sheets indicates that it may cause skin and respiratory irritation.

The closely related compound, 2-Mercaptobenzothiazole (MBT), is a well-documented contact allergen and a primary cause of rubber allergy. mst.dkdormer.com It is included in standard patch test series to diagnose allergic contact dermatitis. uhsussex.nhs.ukchemotechnique.se Human maximization tests have shown that MBT can induce sensitization in a significant percentage of subjects. mst.dk For example, one study reported a 38% sensitization rate in test subjects. mst.dk The prevalence of sensitization to MBT in the general population of dermatological patients has been reported to be in the range of 0.9% to 7.8%. mst.dk

Animal studies have confirmed the sensitizing potential of MBT. In a dermal sensitization study using the open epicutaneous test in guinea pigs, 2-MBT was used as a positive control. epa.gov The local lymph node assay (LLNA) in mice has also been used to demonstrate the skin sensitizing potential of MBT. altex.org

Table 3: Sensitization Data for 2-Mercaptobenzothiazole (MBT)

| Study Type | Species | Finding | Citation |

| Human Maximization Test | Human | 38% of subjects showed sensitization. | mst.dk |

| Patch Testing (Dermatological Patients) | Human | Prevalence of sensitization between 0.9% and 7.8%. | mst.dk |

| Open Epicutaneous Test | Guinea Pig | Used as a positive control for sensitization. | epa.gov |

| Local Lymph Node Assay (LLNA) | Mouse | Demonstrated skin sensitizing potential. | altex.org |

Neurotoxicity Investigations

Investigations into the neurotoxic potential of this compound have indicated that it can affect the central nervous system. Toxicological data from oral lethal-dose studies in rats have shown that this compound can cause somnolence (drowsiness), convulsions, and dyspnea (shortness of breath). These findings have led to its classification as a neurotoxin.

The structurally similar compound, 2-Mercaptobenzothiazole (MBT), has also been investigated for its effects on the nervous system. One of its known mechanisms of action is the inhibition of dopamine-β-hydroxylase, an enzyme that contains copper and is responsible for converting dopamine (B1211576) to norepinephrine. nih.govpublisso.de This inhibition is thought to occur through the chelation of copper by MBT, which can disrupt catecholamine metabolism. publisso.de Symptoms of acute toxicity observed in animals following high oral doses of MBT include reduced locomotor activity, muscle weakness, lethargy, and tonic-clonic seizures, further suggesting effects on the central nervous system. publisso.de

Metabolic Fate in Biological Systems